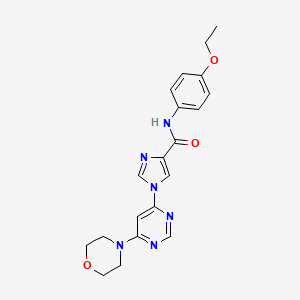

![molecular formula C12H20N2O5 B2537265 (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid CAS No. 2155902-41-1](/img/structure/B2537265.png)

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

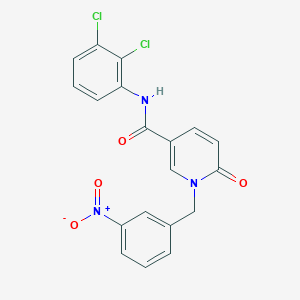

“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a chemical compound with the molecular weight of 272.3 . It has the IUPAC name (2S)-2-(4-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)propanoic acid . The compound is stored at 4°C and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is 1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 .

Physical And Chemical Properties Analysis

“(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid” is a white to yellow solid . It has a molecular weight of 272.3 . The compound is stored at 4°C .

科学的研究の応用

Synthesis Applications

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid has been used in various synthesis applications. It serves as a building block in the synthesis of complex amino acids and peptides. For instance, Machetti et al. (2004) utilized similar amino acids in the synthesis of Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, highlighting their suitability for solid-phase peptide synthesis (Machetti et al., 2004).

Asymmetric Synthesis

In asymmetric synthesis, this compound plays a crucial role. Monclus et al. (1995) described its use in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, showcasing its versatility in synthesizing amino acid derivatives (Monclus et al., 1995).

Dynamic Kinetic Resolution

Dynamic kinetic resolution, a method to enhance the yield of desired enantiomers in chemical synthesis, also employs this compound. Lavergne et al. (2001) reported its use in the synthesis of optically pure Boc-(2S,3R,4S)-iso-dolaproine using dynamic kinetic resolution (Lavergne et al., 2001).

Development of Neuroexcitants

It has been used in the synthesis of neuroexcitant compounds. Hodgson et al. (2005) used it for synthesizing neuroexcitants like alpha-kainic acid and other related compounds (Hodgson et al., 2005).

Molecular Field Analysis

This compound has been analyzed for its binding modes in molecular structures. Vaz et al. (1998) evaluated its binding mode to Factor Xa using comparative molecular field analysis, demonstrating its potential in medicinal chemistry (Vaz et al., 1998).

NMR Applications

In nuclear magnetic resonance (NMR) studies, derivatives of this compound have been synthesized for sensitive application in 19F NMR, as shown by Tressler and Zondlo (2014) (Tressler & Zondlo, 2014).

Tryptophan Analogs Synthesis

Fauq et al. (1998) reported the synthesis of a novel tryptophan analog using a derivative of this compound, indicating its utility in modifying the structure of bioactive peptides (Fauq et al., 1998).

Safety and Hazards

特性

IUPAC Name |

(2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYYYDNPYXXOF-JAMMHHFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

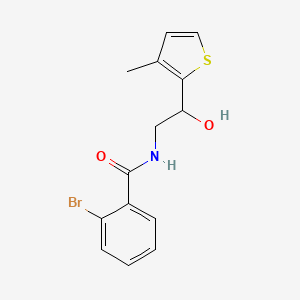

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2537190.png)

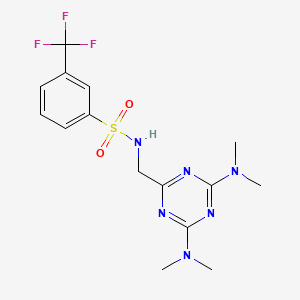

![N-cyclohexyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2537192.png)

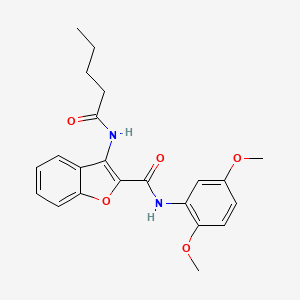

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)